molecular formula C12H10N2S B14882827 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14882827
M. Wt: 214.29 g/mol
InChI Key: IJQHVIDEARGFRB-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position and a thiophen-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a cyclocondensation mechanism, forming the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated derivatives of the parent compound.

Scientific Research Applications

5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the methyl and thiophen-2-yl substitutions.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    5-Methylimidazo[1,2-a]pyridine: Lacks the thiophen-2-yl group.

Uniqueness: 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the methyl and thiophen-2-yl groups, which confer specific electronic and steric properties. These substitutions can enhance the compound’s biological activity and its suitability for various applications compared to its analogs .

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2S/c1-9-4-2-6-12-13-10(8-14(9)12)11-5-3-7-15-11/h2-8H,1H3

InChI Key

IJQHVIDEARGFRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CS3

Origin of Product

United States

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